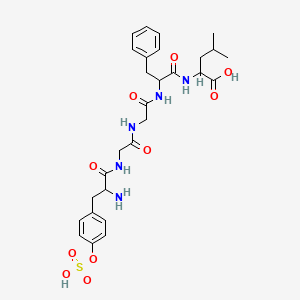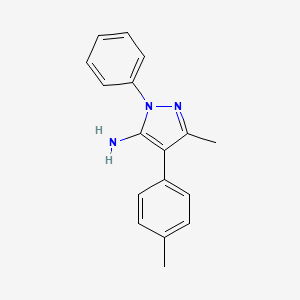![molecular formula C13H15N B12110006 3-Phenylbicyclo[2.2.1]hept-5-en-2-amine CAS No. 50619-33-5](/img/structure/B12110006.png)
3-Phenylbicyclo[2.2.1]hept-5-en-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenylbicyclo[2.2.1]hept-5-en-2-amine is an organic compound characterized by a bicyclic structure with a phenyl group attached. This compound is notable for its unique structural features, which include a bicyclo[2.2.1]heptene framework, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylbicyclo[2.2.1]hept-5-en-2-amine typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. One common method includes the reaction of cyclopentadiene with phenyl isocyanate under controlled conditions to yield the desired amine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, converting the double bond into a single bond.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Saturated amines
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-Phenylbicyclo[2.2.1]hept-5-en-2-amine is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of novel pharmaceuticals. Its bicyclic structure can interact with biological targets in unique ways, potentially leading to new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the synthesis of polymers and advanced materials. Its structural rigidity and functional groups make it suitable for creating materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Phenylbicyclo[2.2.1]hept-5-en-2-amine involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The phenyl group can participate in π-π interactions, further stabilizing the binding.
Comparación Con Compuestos Similares
Bicyclo[2.2.1]heptane: Lacks the phenyl group, making it less versatile in terms of chemical reactivity.
Bicyclo[2.2.1]hept-5-en-2-one: Contains a ketone group instead of an amine, leading to different reactivity and applications.
3-Phenylbicyclo[2.2.1]heptane: Saturated version of the compound, with different physical and chemical properties.
Uniqueness: 3-Phenylbicyclo[2.2.1]hept-5-en-2-amine stands out due to its combination of a bicyclic structure and a phenyl group, which imparts unique reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a compound of significant interest.
Propiedades
Número CAS |
50619-33-5 |
|---|---|
Fórmula molecular |
C13H15N |
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
3-phenylbicyclo[2.2.1]hept-5-en-2-amine |
InChI |
InChI=1S/C13H15N/c14-13-11-7-6-10(8-11)12(13)9-4-2-1-3-5-9/h1-7,10-13H,8,14H2 |
Clave InChI |
JBNWXEDZMGVZJC-UHFFFAOYSA-N |
SMILES canónico |
C1C2C=CC1C(C2C3=CC=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


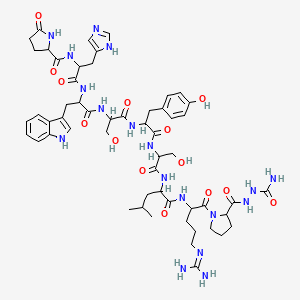
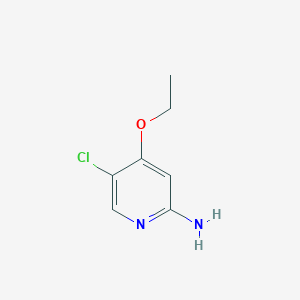


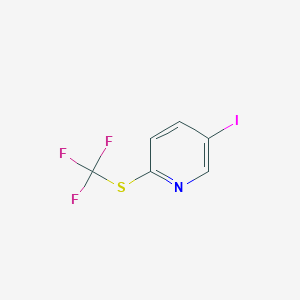
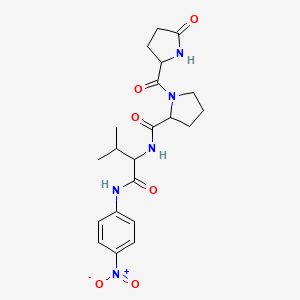

![4-[(2Z)-2-[(2E,4E,6E)-7-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]butane-1-sulfonate](/img/structure/B12109967.png)

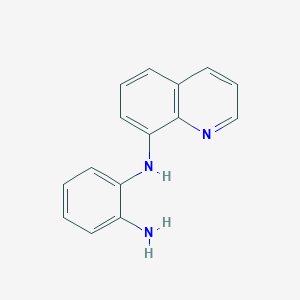
![(2,4-Dimethylphenyl)[(1,3,5-trimethylpyrazol-4-yl)methyl]amine](/img/structure/B12109976.png)
